molecular formula C15H12FNO2S B071445 a-Tosyl-(4-fluorobenzyl) isocyanide CAS No. 165806-95-1

a-Tosyl-(4-fluorobenzyl) isocyanide

Cat. No. B071445
M. Wt: 289.3 g/mol
InChI Key: UXCQPEDHCCJBNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanides, including a-Tosyl-(4-fluorobenzyl) isocyanide, typically involves reactions of tosylmethyl isocyanide (TosMIC) with various aldehydes or ketones. For instance, 1-isocyano-1-tosyl-1-alkenes are obtained by dehydration of N-(1-tosyl-1-alkenyl)formamides, which are the reaction products of TosMIC and aldehydes or ketones, demonstrating the versatility and utility of tosylmethyl isocyanide in synthesizing isocyanide derivatives (Leusen, Schaart, & Leusen, 2010).

Molecular Structure Analysis

The structural analysis of isocyanide compounds reveals that the isocyanide group (-NC) imparts unique electronic and steric properties, influencing the reactivity and interactions of these molecules. For example, studies on luminescent gold(I) carbenes from 2-pyridylisocyanide complexes highlight the role of isocyanide in facilitating intramolecular and intermolecular hydrogen bonding interactions, which significantly affect the molecular structure and luminescent properties of these complexes (Bartolomé et al., 2008).

Chemical Reactions and Properties

Isocyanides are involved in a variety of chemical reactions, serving as valuable C1 building blocks. They participate in nucleophilic attack, electrophilic addition, imidoylation reactions, and oxidation, among others. The development of Lewis (Brønsted) acid-catalyzed isocyanide insertions and transition-metal-enabled isocyanide insertions has expanded the range of reactions involving isocyanides, showcasing their broad applicability in organic synthesis (Qiu, Ding, & Wu, 2013).

Scientific Research Applications

Synthesis of Chiral 1,3-Diamines

α-Tosyl-(4-fluorobenzyl) isocyanide plays a role in the synthesis of chiral 1,3-diamines. This process involves the reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines, leading to N-protected 3-isocyanoamines. These adducts, upon separation and further transformations, yield 1,3-diamines and their derivatives (Kaiser & Balbi, 1999).

Preparation of Imidazoles

The synthesis of 1-isocyano-1-tosyl-1-alkenes, obtained by dehydration of corresponding N-(1-tosyl-1-alkenyl)formamides, uses tosylmethyl isocyanide. These alkenes react smoothly with primary aliphatic amines or ammonia to yield imidazoles, highlighting the importance of α-tosyl-(4-fluorobenzyl) isocyanide in heterocyclic chemistry (Leusen, Schaart, & Leusen, 2010).

Polymer Chemistry

The compound finds use in polymer chemistry. Isocyanides, including α-tosyl-(4-fluorobenzyl) isocyanide, are involved in the synthesis of imidazole-containing poly(iminomethylenes), demonstrating its utility in the development of functional polymers (Eijk, Richters, Nolte, & Drenth, 2010).

Synthesis of Luminescent Gold(I) Complexes

In the synthesis of luminescent gold(I) complexes, α-tosyl-(4-fluorobenzyl) isocyanide contributes to the creation of isocyanide and carbene gold(I) complexes. These complexes exhibit luminescent properties, making them of interest in materials science (Bartolomé et al., 2008).

Organic Synthesis

The compound is essential in organic synthesis. It has been highlighted as a privileged reagent for constructing biologically relevant scaffolds, such as pyrroles, benzimidazoles, and quinolines. Its versatility in reactions like Michael additions and cycloadditions underlines its importance in synthesizing complex organic molecules (Kaur, Wadhwa, & Sharma, 2015).

Safety And Hazards

The safety information available indicates that a-Tosyl-(4-fluorobenzyl) isocyanide is dangerous . It has hazard statements H301-H315-H319-H335 . Precautionary statements include P261-P301+P310-P305+P351+P338 .

properties

IUPAC Name

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQPEDHCCJBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445502
Record name alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosyl-(4-fluorobenzyl) isocyanide

CAS RN

165806-95-1
Record name alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of α-(p-toluenesulfonyl)-4-fluorobenzylformamide produced in step (a) above, (100 g, 325 mmoles) in THF (650 mL, 6.5 volumes) was cooled to 0° C. and POCl3 (46 mL, 487 mmoles, 1.5 equiv.) was added. A 1° C. exotherm was observed. After 15 minutes at 0° C., the white slurry was cooled to -5° C. Triethylamine (166 g, 1.62 moles, 5 equiv.) was added dropwise to the slurry over 45 minutes at such a rate to keep the reaction temperature below 0° C. but above -5° C. Caution should be exercised at the beginning of the addition because the reaction has a tendency to exotherm quickly. After complete addition, the yellow slurry was stirred for 30 minutes at 0° C. The reaction slurry has a tendency to darken during the stirring period. The reaction was poured into a mixture of saturated aqueous sodium bicarbonate (1 L) and ethyl acetate (1 L), both pre-cooled to 0° C. The organic phase was subsequently washed with water followed by brine. The organic phase was concentrated under vacuum via rotary evaporation until about 10% of the initial volume remained. 1-Propanol (200 mL) was added and concentrated again under vacuum at 35° C. until about 10% of the initial volume remained. This process was repeated with fresh 1-propanol (200 mL). A fine, yellow precipitate was observed. The precipitate was cooled to 0° C. and the product was collected by suction filtration and rinsed with 1-propanol (50 mL). The off-white solid was dried to a constant weight at 40° C./<1 mm to give 65.7 g (227 mmoles) of desired product, affording a 70% yield. 1H NMR (300 MHz, CDCl3) δ7.62 (2H, d, J=6.7 Hz), 7.46 (4H, m), 7.08 (2H, t, J=8.6 Hz), 5.62 (1 H, s), 2.46 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
166 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

A stirred suspension of α-(p-toluenesulfonyl)-4-fluorobenzylformamide produced in step (a) above, (100 g, 325 mmoles) in THF (650 mL, 6.5 volumes) was cooled to 0° C. and POCl3 (46 mL, 487 mmoles, 1.5 equiv.) was added. A 1° C. exotherm was observed. After 15 minutes at 0° C., the white slurry was cooled to -5° C. Triethylamine (166 g, 1.62 moles, 5 equiv.) was added dropwise to the slurry over 45 minutes at such a rate to keep the reaction temperature below 0° C. but above -5° C. Caution should be exercised at the beginning of the addition because the reaction has a tendency to exotherm quickly. After complete addition, the yellow slurry was stirred for 30 minutes at 0° C. The reaction slurry has a tendency to darken during the stirring period. The reaction was poured into a mixture of saturated aqueous sodium bicarbonate (1L) and ethyl acetate (1L), both pre-cooled to 0° C. The organic phase was subsequently washed with water followed by brine. The organic phase was concentrated under vacuum via rotary evaporation until about 10% of the initial volume remained. 1-Propanol (200 mL) was added and concentrated again under vacuum at 35° C. until about 10% of the initial volume remained. This process was repeated with fresh 1-propanol (200 mL). A fine, yellow precipitate was observed. The precipitate was cooled to 0° C. and the product was collected by suction filtration and rinsed with 1-propanol. (50 mL). The off-white solid was dried to a constant weight at 40° C./<1 mm to give 65.7 g (227 mmoles) of desired product, affording a 70% yield. 1H NMR (300 MHz, CDCl3) δ 7.62 (2H, d, J=6.7 Hz), 7.46 (4H, m), 7.08 (2H, t, J=8.6 Hz), 5.62 (1H, s), 2.46 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
166 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

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